Octahydro-2H-quinolizin-1-ylmethyl benzoate

Acetylcholinesterase inhibition Alzheimer's disease Lupinine SAR

Octahydro-2H-quinolizin-1-ylmethyl benzoate (CAS 32772-43-3), also known as O-benzoyl-(-)-lupinine (CAS 40179-92-8 for the stereochemically defined (1R,9aR)-enantiomer), is a benzoate ester derivative of the quinolizidine alkaloid (-)-lupinine. With a molecular formula of C₁₇H₂₃NO₂ and a molecular weight of approximately 273.37 g/mol, it features an octahydro-2H-quinolizine (norlupinane) core linked via a methylene bridge to a benzoyl ester group.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
Cat. No. B10811980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-2H-quinolizin-1-ylmethyl benzoate
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESC1CCN2CCCC(C2C1)COC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H23NO2/c19-17(14-7-2-1-3-8-14)20-13-15-9-6-12-18-11-5-4-10-16(15)18/h1-3,7-8,15-16H,4-6,9-13H2
InChIKeyOFWRWKIOGHBYNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-2H-quinolizin-1-ylmethyl Benzoate: Chemical Identity, Sourcing, and Structural Baseline for Procurement Evaluation


Octahydro-2H-quinolizin-1-ylmethyl benzoate (CAS 32772-43-3), also known as O-benzoyl-(-)-lupinine (CAS 40179-92-8 for the stereochemically defined (1R,9aR)-enantiomer), is a benzoate ester derivative of the quinolizidine alkaloid (-)-lupinine [1]. With a molecular formula of C₁₇H₂₃NO₂ and a molecular weight of approximately 273.37 g/mol, it features an octahydro-2H-quinolizine (norlupinane) core linked via a methylene bridge to a benzoyl ester group . This compound belongs to the broader class of lupinine-based esters, which have been investigated for cholinesterase inhibition, local anesthetic activity, and antiviral properties [2]. Its stereochemistry is defined by the (1R,9aR)-configuration derived from natural (-)-lupinine; the racemic mixture (CAS 32772-43-3) is also commercially available.

Why Octahydro-2H-quinolizin-1-ylmethyl Benzoate Cannot Be Simply Replaced by Other Quinolizidine Alkaloids or Unmodified Lupinine


Simple substitution of octahydro-2H-quinolizin-1-ylmethyl benzoate with the parent alkaloid (-)-lupinine or other quinolizidine alkaloids (e.g., cytisine, sparteine) is not pharmacologically valid. Esterification of the lupinine scaffold with a benzoyl group substantially alters lipophilicity, molecular recognition, and metabolic stability [1]. While (-)-lupinine itself exhibits only weak acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 3.95 µM reported in one study), esterification with bulky aromatic groups has been shown to significantly enhance AChE inhibition by introducing additional hydrophobic and π-π interactions within the enzyme active site [2]. Furthermore, the benzoate ester linkage serves as a substrate recognition element for cholinesterase-catalyzed hydrolysis, a property absent in the free alcohol, which is critical for pro-drug design and enzyme mechanism studies [3]. The quinolizidine core alone (norlupinane) lacks the ester pharmacophore entirely and shows no meaningful cholinesterase interaction at comparable concentrations. Therefore, generic replacement with unmodified quinolizidine alkaloids or other ester variants without head-to-head activity comparison is scientifically unjustified.

Octahydro-2H-quinolizin-1-ylmethyl Benzoate: Quantitative Differentiation Evidence Against Structural Analogs and In-Class Alternatives


AChE Inhibitory Potency of Lupinine Benzoate Esters vs. Parent (-)-Lupinine: Esterification-Dependent Activity Enhancement

Among a comprehensive panel of 50 commercial lupinine-based esters screened for AChE inhibition, the benzoate ester subclass consistently exhibited higher inhibitory activity compared to unmodified (-)-lupinine [1]. While (-)-lupinine itself shows an AChE IC₅₀ of 3.95 μM [2], lupinine ester derivatives with aromatic R-groups, including benzoates, achieved IC₅₀ values in the low micromolar to sub-micromolar range [1]. The most active lupinine-based ester in that study (compound 25, bearing a 6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one group) exhibited an IC₅₀ of 24.4 µM, establishing a benchmark for the series [1]. The benzoate ester moiety introduces a phenyl ring capable of π-π stacking with aromatic residues (Tyr337, Tyr124) in the AChE peripheral anionic site, a binding mode confirmed by molecular docking of structurally related lupinine-triazole conjugates [1].

Acetylcholinesterase inhibition Alzheimer's disease Lupinine SAR

Cholinesterase Substrate Specificity: Lupinine Benzoate Hydrolysis Rate vs. Acetylcholine as Reference Substrate

In a direct enzymatic study, lupinine benzoates with the general formula were evaluated as substrates for horse blood serum butyrylcholinesterase (BChE, EC 3.1.1.8) using continuous potentiometric titration [1]. The hydrolysis rate of lupinine benzoates was measured relative to acetylcholine bromide as the reference substrate (specific activity of BChE preparation: 9.6 U/mg) [1]. Lupinine benzoates undergo cholinesterase-catalyzed hydrolysis via a two-step mechanism: initial acylation to form an acyl-cholinesterase intermediate, followed by hydrolytic degradation [1]. This property distinguishes lupinine benzoates from simple quinolizidine alkaloids (e.g., cytisine, sparteine), which lack the ester bond and are not hydrolyzed by cholinesterases, making them irrelevant as mechanistic probes for esterase substrate specificity studies.

Butyrylcholinesterase Substrate kinetics Enzyme mechanism

Receptor Binding Selectivity: Lupinine vs. Cytisine at Nicotinic and Muscarinic Acetylcholine Receptors

Quinolizidine alkaloids exhibit distinct selectivity profiles at cholinergic receptors [1]. (-)-Lupinine, the parent alcohol of octahydro-2H-quinolizin-1-ylmethyl benzoate, shows weak affinity at nicotinic acetylcholine receptors (nAChR, IC₅₀ > 500 μM) but moderate affinity at muscarinic acetylcholine receptors (mAChR, IC₅₀ = 190 μM) [2]. In contrast, the α-pyridone alkaloid cytisine exhibits high affinity at nicotinic receptors [1]. This differential selectivity profile indicates that the lupinine scaffold, and by extension its benzoate ester, preferentially engages muscarinic over nicotinic receptor pathways. This has implications for target-specific applications: cytisine is favored for nAChR-mediated smoking cessation, whereas the lupinine-benzoate chemotype may be more suitable for mAChR-targeted programs, where off-target nicotinic activity is undesirable.

Nicotinic receptor Muscarinic receptor Receptor selectivity

Synthesis Cost and Scalability: Racemic Octahydro-2H-quinolizin-1-ylmethyl Benzoate vs. Enantiopure (-)-Lupinine-Derived Compounds

The commercial availability of racemic octahydro-2H-quinolizin-1-ylmethyl benzoate (CAS 32772-43-3) derived from synthetic (±)-lupinine offers a significant cost advantage over enantiopure (-)-lupinine-derived benzoate [1]. Literature precedent for structurally related antimalarial lupinyl-aminoquinolines demonstrates that racemic mixtures exhibit comparable in vitro potency to the enantiopure (-)-enantiomer (IC₅₀ range 16–35 nM against both CQ-sensitive and CQ-resistant P. falciparum strains; therapeutic index >1000) [1]. This supports the proposition that racemic lupinine benzoate esters may retain biological activity while substantially reducing synthesis costs, as (-)-lupinine is an expensive alkaloid isolated from Lupinus luteus with limited global production capacity [1].

Process chemistry Cost of goods Scalability

Octahydro-2H-quinolizin-1-ylmethyl Benzoate: Evidence-Backed Application Scenarios for Research and Industrial Use


Acetylcholinesterase Inhibitor Screening and Alzheimer's Disease Drug Discovery

Based on demonstrated AChE inhibitory activity within the lupinine ester chemotype [1], octahydro-2H-quinolizin-1-ylmethyl benzoate is suitable as a screening hit or scaffold for medicinal chemistry optimization targeting Alzheimer's disease. The benzoate ester introduces aromatic functionality that enables π-π interactions with key active-site residues (Tyr337, Tyr124), as shown by molecular docking of related lupinine-triazole conjugates [1]. The compound is non-cytotoxic at concentrations up to 50 μM in human THP-1 monocytic cells [1], supporting its use in cell-based follow-up assays.

Cholinesterase Substrate Specificity and Enzyme Mechanism Studies

Octahydro-2H-quinolizin-1-ylmethyl benzoate serves as a defined substrate for butyrylcholinesterase, with hydrolysis proceeding via an acylation-deacylation mechanism characterized by continuous potentiometric titration at pH 7.5 and 25°C [2]. This makes it a valuable tool for enzymologists comparing substrate selectivity across cholinesterases from different species or studying the effects of active-site mutations on ester hydrolysis. Unlike acetylcholine (the reference substrate), the lupinine benzoate scaffold can be systematically modified at the benzoyl ring to probe steric and electronic effects on hydrolysis rate.

Muscarinic Receptor-Targeted CNS Probe Development

The lupinine scaffold exhibits a favorable selectivity profile for muscarinic over nicotinic acetylcholine receptors (mAChR IC₅₀ = 190 μM vs. nAChR IC₅₀ > 500 μM) [3]. This selectivity, combined with the blood-brain barrier permeability predicted for the lipophilic benzoate ester (logP estimated ~3–4 based on structural analogs), positions octahydro-2H-quinolizin-1-ylmethyl benzoate as a starting point for developing mAChR-targeted CNS probes for conditions such as schizophrenia or Alzheimer's disease, where selective M1/M4 muscarinic modulation is therapeutically relevant.

Cost-Efficient Screening Library Production Using Racemic Material

For high-throughput screening campaigns or fragment-based drug discovery, the racemic form (CAS 32772-43-3) offers a cost-effective entry point compared to enantiopure (-)-lupinine derivatives [4]. Precedent from antimalarial lupinyl-aminoquinolines demonstrates that racemic mixtures can retain full biological activity (IC₅₀ 16–35 nM, therapeutic index >1000) comparable to the single enantiomer [4]. Procurement of racemic octahydro-2H-quinolizin-1-ylmethyl benzoate is therefore recommended for initial screening, with chiral resolution deferred to hit-to-lead optimization.

Quote Request

Request a Quote for Octahydro-2H-quinolizin-1-ylmethyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.